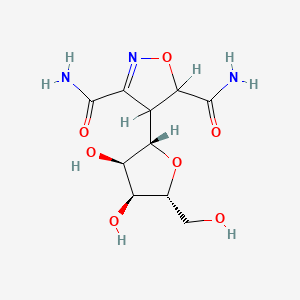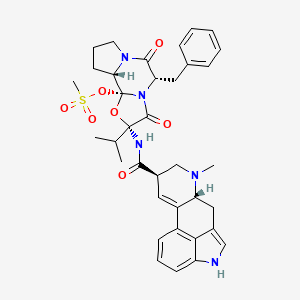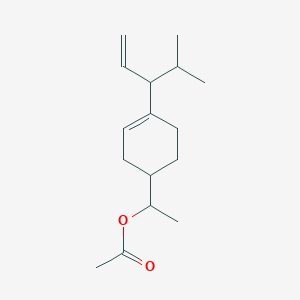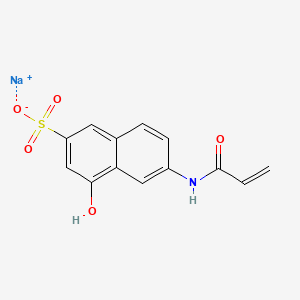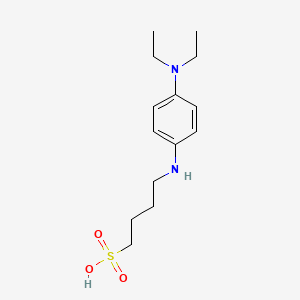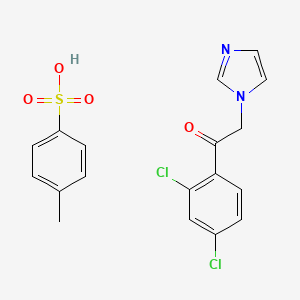
1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, an oxoethyl group, and an imidazole ring, which are further modified by a toluene-4-sulphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) typically involves multiple steps, starting with the preparation of the dichlorophenyl precursor. This is followed by the introduction of the oxoethyl group and the formation of the imidazole ring. The final step involves the sulfonation with toluene-4-sulphonic acid to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxoethyl group.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the imidazole ring can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl-4-methylbenzenesulphonate
- 2,4-Dichlorophenylacetic acid
- cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate
Uniqueness
1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
79146-63-7 |
|---|---|
Molecular Formula |
C18H16Cl2N2O4S |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H8Cl2N2O.C7H8O3S/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7H,6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
NTDDQTLMDLQJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




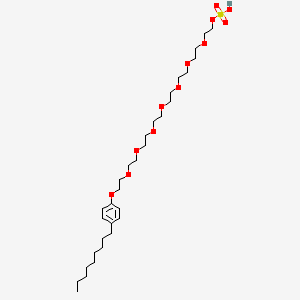
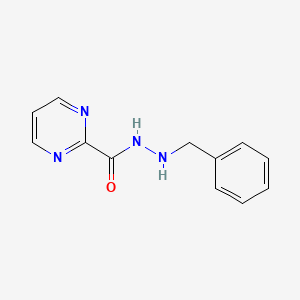
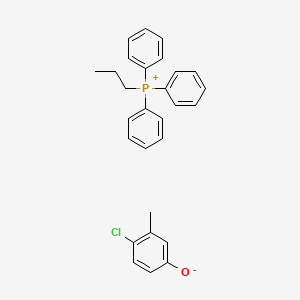
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)

